1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride
Description
1-(2-Aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride is a piperidine derivative featuring a 2-aminoethyl side chain, N,N-dimethylamine substituents, and a hydrochloride salt. Piperidine-based compounds are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as neurotransmitter receptors and enzymes. The hydrochloride salt enhances water solubility, a critical factor for bioavailability and pharmaceutical formulation.
Properties
Molecular Formula |
C9H22ClN3 |
|---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-11(2)9-3-6-12(7-4-9)8-5-10;/h9H,3-8,10H2,1-2H3;1H |
InChI Key |
UIRLZFXDVGZOMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Critical Parameters:
-
Solvent System : Methanol facilitates both solubility and proton transfer.
-
Reducing Agent : Sodium cyanoborohydride selectively reduces the imine intermediate without affecting ester or amide functionalities.
-
Deprotection : Concentrated HCl cleaves the tert-butoxycarbonyl (Boc) group, necessitating careful pH adjustment during extraction.
Alkylation of 4-Aminopiperidine with Protected 2-Aminoethyl Groups
To introduce the 2-aminoethyl moiety, 4-aminopiperidine is first protected using benzophenone under reflux conditions in toluene. The resulting N-(diphenylmethylene)piperidin-4-amine undergoes alkylation with 2-bromoethylamine derivatives in tetrahydrofuran (THF) at 0°C. After deprotection with aqueous HCl and purification, the free amine is isolated and converted to its hydrochloride salt.
Example Protocol:
-
Protection :
-
Alkylation :
Mannich Condensation for Piperidine Ring Formation
The Mannich reaction constructs the piperidine ring while simultaneously introducing substituents. For example, condensation of an aldehyde, ammonia, and a β-keto ester yields 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate . Subsequent reduction of the ketone to an amine and functionalization with dimethylamine and 2-aminoethyl groups provides the target compound.
Key Observations:
-
Conformational Control : Piperidine rings adopt chair or twist-boat conformations depending on substituents, influencing reactivity.
-
Crystallization : Slow evaporation from ethanol yields crystals suitable for X-ray analysis, confirming regiochemistry.
Direct Alkylation of N,N-Dimethylpiperidin-4-Amine
A streamlined approach involves alkylating pre-formed N,N-dimethylpiperidin-4-amine with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate. The reaction proceeds in acetonitrile at 60°C, followed by HCl treatment to form the hydrochloride salt.
Optimization Insights:
-
Solvent Choice : Acetonitrile’s high polarity enhances nucleophilicity of the piperidine nitrogen.
-
Stoichiometry : A 1.2:1 molar ratio of 2-chloroethylamine to piperidine derivative minimizes di-alkylation byproducts.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at the dimethylamino group is avoided using bulky protecting groups (e.g., benzophenone).
-
Purification : Silica gel chromatography or recrystallization from ethanol/heptane mixtures removes residual diphenylmethanone byproducts.
-
Salt Formation : Treatment with HCl in diethyl ether ensures stoichiometric conversion to the hydrochloride salt without over-acidification.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and other reduced derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Neuropharmacological Applications
Alcohol Dependence Treatment
Research indicates that 1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride acts as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are implicated in alcohol dependence. By influencing these receptors, the compound may help reduce cravings and withdrawal symptoms associated with alcohol use disorder .
Cognitive Enhancement
The compound has been explored for its potential cognitive-enhancing effects. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters involved in memory and learning processes. Such inhibition could lead to improved cognitive function, making it a candidate for further studies in Alzheimer's disease therapy .
Anticancer Research
Antitumor Activity
Recent studies have identified piperidine derivatives, including this compound, as promising agents in cancer treatment. These compounds have demonstrated cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves inducing apoptosis or inhibiting cell proliferation through interactions with specific molecular targets .
Hybrid Molecule Development
The compound has been utilized in the design of hybrid molecules that combine different pharmacophores to enhance anticancer activity. For instance, researchers have synthesized new derivatives that incorporate piperidine structures with sulfonamide fragments, resulting in compounds that exhibit significant antitumor activity across multiple cancer types .
Biochemical Tools and Drug Development
Enzyme Inhibition Studies
this compound serves as a valuable tool in enzyme inhibition studies. Its ability to inhibit enzymes such as AChE makes it relevant for investigating the biochemical pathways involved in neurodegenerative diseases and developing new therapeutic agents .
Synthesis of Pharmaceutical Intermediates
This compound has been employed as an intermediate in the synthesis of other pharmaceutical agents, including Janus kinase inhibitors like tofacitinib. The synthesis involves several steps where the piperidine structure is crucial for achieving the desired biological activity of the final product .
Comprehensive Data Table
Case Studies and Research Findings
- Alcohol Dependence Modulation : A study demonstrated that compounds similar to this compound could significantly reduce alcohol-seeking behavior in animal models, suggesting its potential utility in treating alcohol dependence disorders .
- Antitumor Efficacy : In vitro studies showed that derivatives containing the piperidine moiety exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .
- Cognitive Function Improvement : Clinical trials exploring compounds that inhibit cholinesterases have reported improvements in cognitive function among patients with mild cognitive impairment, highlighting the importance of this class of compounds in neuropharmacology .
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
Key Observations :
Physicochemical Properties
Key Observations :
- Hydrochloride salts generally improve water solubility, as seen in dopamine HCl (). The target compound’s solubility profile is expected to align with this trend.
- Melting points vary with substituents; for example, the chlorobenzyl-pyrroloquinoline analog in has a higher melting point (142–145°C) due to its rigid aromatic system.
Key Observations :
- Dopamine HCl () highlights the role of 2-aminoethyl groups in neurotransmitter activity, though the target compound lacks catechol hydroxyl groups critical for dopamine’s receptor binding.
Biological Activity
1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride, often referred to as DMAP, is a piperidine derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C7H17ClN2
- Molecular Weight: 162.68 g/mol
- CAS Number: 22349190
This compound features a piperidine ring substituted with an aminoethyl group and two methyl groups, which contribute to its biological properties.
The biological activity of DMAP can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: DMAP has been shown to inhibit certain enzymes, particularly within the context of cancer therapy. Its mechanism involves the modulation of signaling pathways that are critical for cell proliferation and survival.
- Neurotransmitter Modulation: The compound exhibits potential in modulating neurotransmitter systems, which may have implications for neurodegenerative diseases and cognitive disorders.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Anticancer Research
A study investigated the anticancer properties of DMAP derivatives in hypopharyngeal cancer models. The results indicated that these compounds exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin, suggesting a promising avenue for developing novel cancer therapies .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of DMAP in models of neurodegeneration. The compound was found to reduce apoptosis in neuronal cells induced by oxidative stress, thereby suggesting its utility in treating conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of DMAP derivatives. Modifications at various positions on the piperidine ring have been explored:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride?
- Methodological Answer : The synthesis typically involves sequential alkylation and amination steps. For example, starting with piperidin-4-amine, dimethylamine can be introduced via reductive amination using formaldehyde under controlled pH (8–9) and temperature (40–60°C). The 2-aminoethyl group is then added via nucleophilic substitution with 2-chloroethylamine hydrochloride in an inert atmosphere (e.g., nitrogen) to minimize oxidation . Yield optimization requires purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., dimethyl groups at δ 2.2–2.5 ppm, piperidine ring protons at δ 1.5–3.0 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M+H] = 202.18 g/mol) .
- Elemental Analysis : To confirm C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What are the critical parameters for stability studies under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Heat samples to 40–60°C for 4–8 weeks; monitor decomposition via TLC or HPLC .
- Photostability : Expose to UV light (320–400 nm) and assess changes in UV-Vis spectra .
- Hygroscopicity : Store at 25°C/60% RH and measure mass changes gravimetrically .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions:
- Target Selection : Focus on GPCRs (e.g., histamine H3 or sigma receptors) due to the piperidine scaffold’s prevalence in such targets .
- Parameterization : Assign partial charges via AM1-BCC and solvate in a TIP3P water box. Run simulations for 50–100 ns to assess binding affinity (ΔG) and hydrogen-bonding networks .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Validate assays using reference compounds (e.g., haloperidol for sigma receptors) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical weighting for outliers .
- Structural Analog Comparison : Compare with analogues like N-ethyl-N-phenethylpiperidin-4-amine to identify substituent effects on activity .
Q. How does the 2-aminoethyl substituent influence the compound’s physicochemical properties?
- Methodological Answer : Perform comparative studies:
- LogP Measurement : Shake-flask method (octanol/water) to quantify hydrophilicity. The aminoethyl group reduces LogP by ~0.5 compared to unsubstituted N,N-dimethylpiperidin-4-amine .
- pKa Determination : Potentiometric titration to assess basicity (predicted pKa ~9.5 for the piperidine nitrogen) .
Key Findings
- The 2-aminoethyl group enhances solubility but reduces membrane permeability compared to simpler piperidine derivatives .
- Computational models suggest high affinity for sigma-1 receptors (docking score: −9.2 kcal/mol), warranting in vitro validation .
- Stability studies indicate the hydrochloride salt is hygroscopic; lyophilization is recommended for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
